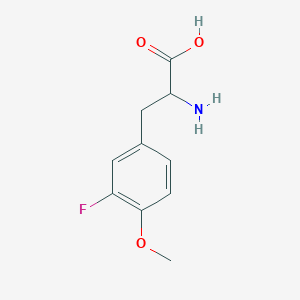

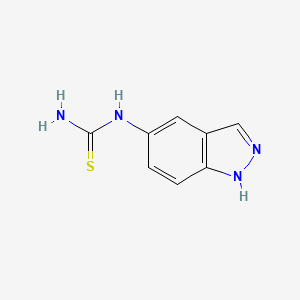

![molecular formula C7H5N3O2S B1308554 7-硝基苯并[d]噻唑-2-胺 CAS No. 89793-81-7](/img/structure/B1308554.png)

7-硝基苯并[d]噻唑-2-胺

描述

7-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are known for their diverse range of biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss 7-Nitrobenzo[d]thiazol-2-amine, they provide insights into the reactivity and properties of structurally related compounds, which can be extrapolated to understand the behavior of 7-Nitrobenzo[d]thiazol-2-amine.

Synthesis Analysis

The synthesis of nitrobenzothiazole derivatives is not explicitly detailed in the provided papers. However, the papers do discuss the reactions of related compounds, which often involve the formation of derivatives through reactions with amines. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) suggests that nitrobenzothiazole derivatives could potentially be synthesized through similar reactions involving the displacement of a leaving group by an amine .

Molecular Structure Analysis

The molecular structure of nitrobenzothiazole derivatives can be complex, and their stability can be influenced by the nature of the substituents on the benzothiazole ring. The paper on stable triazenes derived from 5-nitrobenzo[c]-1,2-thiazole-3-diazonium provides insight into the structural aspects of related compounds. The extraordinary stability of the triazenes formed in this study is attributed to protonation at the heterocyclic nitrogen atom, which could be a factor in the stability of 7-Nitrobenzo[d]thiazol-2-amine as well .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzothiazole derivatives can be inferred from the reactions described in the papers. The first paper discusses the formation of fluorescent derivatives when amines react with NBD-F, indicating that nitrobenzothiazole compounds can participate in reactions that form new bonds with nitrogen-containing groups . The second paper describes the formation of stable triazenes through azo coupling reactions, which could suggest that 7-Nitrobenzo[d]thiazol-2-amine might also undergo similar reactions under appropriate conditions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Nitrobenzo[d]thiazol-2-amine are not directly reported in the provided papers, the properties of related compounds can provide some insights. For instance, the fluorescence properties of the derivatives formed from the reaction with NBD-F suggest that 7-Nitrobenzo[d]thiazol-2-amine derivatives might also exhibit fluorescence under certain conditions . The stability of the triazenes mentioned in the second paper implies that nitrobenzothiazole derivatives can have significant stability, which could be relevant for the storage and handling of 7-Nitrobenzo[d]thiazol-2-amine .

科学研究应用

抗结核药物开发

7-硝基苯并[d]噻唑-2-胺已被探索用于创建新的抗结核化合物。最近的合成发展表明,包括7-硝基基团的苯并噻唑衍生物对结核分枝杆菌表现出有希望的活性。 这些化合物通过重氮偶联和Knoevenagel缩合等多种途径合成,并将其抑制浓度与标准药物进行比较以评估其功效 .

COX抑制用于抗炎应用

研究表明,7-硝基苯并[d]噻唑-2-胺的某些衍生物表现出弱的COX-1抑制活性。这表明其在开发抗炎药物方面具有潜在应用。 用于建立这种活性的比色测定为进一步探索更有效的COX抑制剂奠定了基础 .

镇痛特性

该化合物与显着的镇痛活性有关。这为疼痛管理药物的研究开辟了途径。 7-硝基苯并[d]噻唑-2-胺对镇痛作用的具体机制将是一个有趣的进一步研究课题 .

抗菌活性

关于7-硝基苯并[d]噻唑-2-胺衍生物的抗菌特性的研究正在兴起。这些化合物的合成及其随后对各种细菌菌株的测试可能导致新型抗菌药物的开发。 这些衍生物的构效关系对于了解其作为抗菌剂的潜力至关重要 .

分子对接研究

7-硝基苯并[d]噻唑-2-胺衍生物已用于分子对接研究,以识别具有增强活性的有效抑制剂。 这些研究在药物发现过程中至关重要,有助于预测化合物与目标蛋白之间的相互作用 .

合成路径开发

该化合物是开发杂环分子合成路径的关键中间体。 它在分子杂交技术和微波辐射等反应中的作用对于推进合成有机化学至关重要 .

化学教育与研究

最后,7-硝基苯并[d]噻唑-2-胺可以用作化学教育中的教学工具,以演示各种合成技术和反应。 它本身也是研究对象,研究重点是其物理和化学性质、储存条件和安全措施 .

安全和危害

7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

作用机制

Target of Action

7-Nitrobenzo[d]thiazol-2-amine is a benzothiazole derivative, and these compounds have been found to exhibit a wide range of biological activities Benzothiazole derivatives have been reported to show potent anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . This suggests that 7-Nitrobenzo[d]thiazol-2-amine might interact with its targets, leading to the inhibition of essential biological processes in the bacteria, thereby exerting its anti-tubercular effects.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that 7-nitrobenzo[d]thiazol-2-amine may interfere with the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the action of 7-nitrobenzo[d]thiazol-2-amine might result in the inhibition of the growth of mycobacterium tuberculosis .

Action Environment

Like other chemical compounds, the action and stability of 7-nitrobenzo[d]thiazol-2-amine might be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

属性

IUPAC Name |

7-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRCAIHFSHXPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401957 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89793-81-7 | |

| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

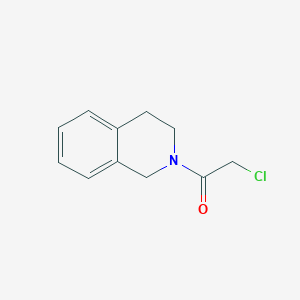

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

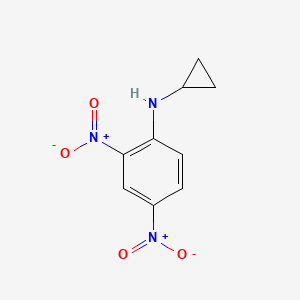

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

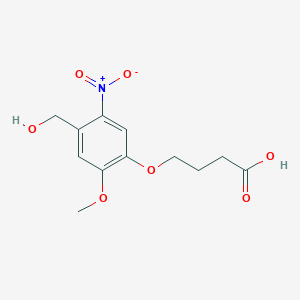

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)